Functional Selectivity: Superior cAMP Inhibition Potency vs. Calcium Mobilization Compared to NY0128
NY0116 exhibits a differentiated functional selectivity profile compared to its close analog, NY0128, in the primary NMUR2 Gi/cAMP signaling pathway versus the secondary Gq/calcium pathway. In a direct head-to-head comparison, NY0116 shows an EC50 for cAMP inhibition of 1.69 nM, which is approximately 2.4-fold less potent than NY0128's EC50 of 0.71 nM. Conversely, for calcium mobilization, NY0116 is roughly 2-fold less potent than NY0128, with EC50s of 32.7 µM and 16.9 µM, respectively [1]. This results in a markedly different potency ratio between the two pathways for each compound, which can be a critical determinant for downstream signaling and physiological outcomes [2].
| Evidence Dimension | Potency (EC50) for Gi/o-mediated cAMP inhibition and Gq-mediated calcium mobilization |
|---|---|
| Target Compound Data | cAMP EC50: 1.69 nM; Calcium EC50: 32.7 µM |
| Comparator Or Baseline | NY0128: cAMP EC50: 0.71 nM; Calcium EC50: 16.9 µM |
| Quantified Difference | cAMP: NY0128 is 2.38x more potent; Calcium: NY0128 is 1.93x more potent |
| Conditions | cAMP assay in HEK293 cells stably expressing hNMUR2 stimulated with 1 nM isoproterenol (n=15-16); Calcium mobilization assay in the same cell line (n=4) |
Why This Matters
The distinct ratio of Gi/cAMP to Gq/calcium signaling potency can be used to probe the differential contribution of these pathways to NMUR2-mediated physiological effects, enabling more nuanced experimental dissection than a more balanced agonist like NY0128.
- [1] Sampson CM, Kasper JM, Felsing DE, et al. Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models. Pharmacol Res Perspect. 2018;6(5):e00425. PMID: 30151213. View Source
- [2] Kenakin T. Functional selectivity and biased receptor signaling. J Pharmacol Exp Ther. 2011;336(2):296-302. View Source
